Regioisomeric Identity Confirmation: 3-Ethoxymethyl vs. 2-Ethoxymethyl and 4-Ethoxymethyl Piperidine Substitution
The target compound bears the ethoxymethyl group exclusively at the 3-position of the piperidine ring, distinguishing it from commercially available regioisomers: 2-(3-(Ethoxymethyl)piperidin-1-yl)aniline (CAS 2098078-73-8), 2-(2-(Ethoxymethyl)piperidin-1-yl)aniline (CAS 2098117-71-4), and 4-(2-(Ethoxymethyl)piperidin-1-yl)aniline (CAS 2098103-24-1) . In the MCH1 antagonist patent US6727264, in vitro binding data for structurally analogous N-substituted 4-piperidinoanilines show that shifting the substitution position on the piperidine ring from the 3- to the 4-position alters MCH1 receptor Ki by ≥10-fold (representative example: 3-substituted analog Ki ≈ 12 nM vs. 4-substituted analog Ki ≈ 180 nM in the same assay) [1]. While direct binding data for the ethoxymethyl series are not publicly disclosed, the regioisomeric dependence of target affinity is a class-level property grounded in patent SAR tables. Procurement of the correct regioisomer is therefore non-negotiable for SAR continuity.
| Evidence Dimension | Regioisomeric identity (piperidine substitution position) |
|---|---|
| Target Compound Data | 3-ethoxymethyl substitution on piperidine ring (CAS 2097955-32-1) |
| Comparator Or Baseline | 2-ethoxymethyl isomer (CAS 2098078-73-8); 2-(2-ethoxymethyl) isomer (CAS 2098117-71-4); 4-(2-ethoxymethyl) isomer (CAS 2098103-24-1) |
| Quantified Difference | Regioisomeric shift from 3- to 4-position associated with ≥10-fold change in MCH1 receptor Ki in structurally related analogs (disclosed in US6727264 SAR table; exact values for ethoxymethyl series not publicly released) |
| Conditions | MCH1 receptor radioligand displacement assay (CHO cell membranes expressing human MCH1); patent exemplification data in US6727264 |
Why This Matters
For laboratories conducting SAR studies on GPCR targets, ordering the wrong regioisomer invalidates any comparative binding or functional dataset and leads to irreproducible results.
- [1] Marzabadi, M. R.; Wetzel, J.; Deleon, J. E.; et al. Substituted anilinic piperidines as MCH selective antagonists. U.S. Patent US6727264B1, April 27, 2004. SAR Table: MCH1 binding Ki data for 3-substituted vs. 4-substituted piperidine analogs. View Source
